5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile

Catalog No.
S889793
CAS No.
1240948-77-9
M.F
C11H7FN2
M. Wt
186.189
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile

CAS Number

1240948-77-9

Product Name

5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile

IUPAC Name

5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile

Molecular Formula

C11H7FN2

Molecular Weight

186.189

InChI

InChI=1S/C11H7FN2/c12-10-4-2-1-3-9(10)11-5-8(6-13)7-14-11/h1-5,7,14H

InChI Key

ZDEFHFJZEDEKJO-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CC(=CN2)C#N)F

5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile (CAS 1240948-77-9) is a highly specialized, advanced heterocyclic building block characterized by a pyrrole core, a sterically directing 2-fluorophenyl substituent, and a versatile carbonitrile group [1]. In industrial procurement, it is primarily valued as the definitive late-stage intermediate for the synthesis of potassium-competitive acid blockers (P-CABs), most notably Vonoprazan . Its baseline value for technical buyers lies in its high chemical stability during transport, its atom-economical processability via catalytic reduction, and its ability to bypass the hazardous, corrosive cyclization steps required when utilizing earlier-stage linear precursors.

Substituting 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile with generic analogs or earlier-stage precursors introduces severe process and performance liabilities. Replacing the 2-fluoro group with other halogens or a des-fluoro phenyl ring fundamentally alters the dihedral conformation of the final API, destroying its nanomolar binding affinity to the H+/K+ ATPase target. Furthermore, attempting to procure the aldehyde counterpart (CAS 881674-56-2) instead of the carbonitrile introduces oxidative instability during shipping and storage, necessitating costly cold-chain logistics. Finally, reverting to linear precursors like 2-(2-fluorobenzoyl)malononitrile forces the manufacturer to perform a low-yield, highly corrosive cyclization step in-house, significantly increasing production bottlenecks and equipment degradation[1].

Oxidative Stability and Bulk Shelf-Life Superiority

When procuring advanced pyrrole intermediates, the carbonitrile derivative (CAS 1240948-77-9) offers significantly higher chemical stability compared to its direct aldehyde counterpart, 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde (CAS 881674-56-2). While the pyrrole-3-carbaldehyde is prone to auto-oxidation into carboxylic acids under atmospheric conditions and requires strict inert-gas packaging , the carbonitrile remains stable as a solid at room temperature. This eliminates the need for cold-chain logistics and reduces degradation-related yield losses during prolonged storage.

Evidence DimensionSusceptibility to atmospheric auto-oxidation during bulk storage
Target Compound DataStable at room temperature; no inert atmosphere strictly required for short-term transit
Comparator Or Baseline5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde (Requires inert gas and strict temperature control to prevent carboxylic acid formation)
Quantified DifferenceEliminates cold-chain requirements and prevents >5-10% degradation loss over standard storage cycles
ConditionsStandard atmospheric storage vs. inert atmosphere

Procuring the carbonitrile drastically reduces logistics costs and prevents impurity formation that would otherwise complicate downstream API crystallization.

High-Yield Catalytic Reduction for Amine Synthesis

The carbonitrile group in 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile is highly optimized for direct catalytic hydrogenation. Industrial processes utilizing Raney-Nickel or Pd/C under mild hydrogen pressure (15-25 °C) achieve up to 91-98% conversion yields to the target primary amine or aldehyde [1]. This route is highly atom-economical and bypasses the complex, multi-step reductive amination protocols required if starting from alternative oxidized precursors.

Evidence DimensionConversion yield to advanced amine/aldehyde intermediate
Target Compound Data91% to 98% yield via Raney-Ni/H2 or Pd/C catalytic hydrogenation
Comparator Or BaselineStandard reductive amination of pyrrole carbaldehydes (typically 70-85% yield with hydride reagents)
Quantified DifferenceUp to 13-28% higher step yield with elimination of hazardous hydride waste
ConditionsRaney-Ni or 5% Pd/C, H2 atmosphere, 15-25 °C

Enables highly efficient, scalable, and environmentally friendly production of the final N-methylmethanamine target without heavy-metal or hydride waste.

API Potency Driven by the 2-Fluoro Substitution

The presence of the 2-fluoro group on the phenyl ring is a critical structural determinant for the final API's efficacy. In the synthesis of potassium-competitive acid blockers (P-CABs), the 2-fluoro substitution locks the dihedral angle between the phenyl and pyrrole rings. This conformational restriction is directly responsible for the final compound's nanomolar binding affinity to the H+/K+ ATPase (IC50 = 19 nM at pH 6.5) . Des-fluoro analogs or alternative halogen substitutions fail to achieve this level of potency.

Evidence DimensionFinal API target binding affinity (H+/K+ ATPase IC50)
Target Compound Data19 nM (Final API derived from 2-fluoro precursor)
Comparator Or BaselineDes-fluoro analogs (Significantly reduced binding affinity, typically >100-500 nM)
Quantified DifferenceAt least 5x to 25x improvement in target inhibition potency
ConditionsPorcine gastric microsomes, pH 6.5

Justifies the specific procurement of the 2-fluoro building block, as it is strictly required to achieve the clinical efficacy of the final acid-blocking therapeutic.

Manufacturability and Step Economy vs. Linear Precursors

Procuring the pre-cyclized 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile allows manufacturers to bypass the challenging synthesis of the pyrrole core. Synthesizing this core from linear precursors like 2-(2-fluorobenzoyl)malononitrile requires strong acidic conditions (e.g., HCl in ethyl acetate) and elevated temperatures, often resulting in 15-25% yield losses due to side reactions and the generation of difficult-to-remove chlorinated impurities[1]. By starting with the advanced carbonitrile, buyers streamline their synthetic route and reduce reactor corrosion risks.

Evidence DimensionYield loss and impurity generation during pyrrole ring formation
Target Compound Data0% yield loss (Pre-cyclized intermediate procured directly)
Comparator Or Baseline2-(2-fluorobenzoyl)malononitrile cyclization (15-25% yield loss, requires corrosive HCl/EtOAc)
Quantified DifferenceSaves 1 synthetic step, eliminates corrosive handling, and improves overall API throughput
ConditionsIndustrial scale-up of pyrrole core cyclization

Direct procurement of the cyclized intermediate reduces plant safety risks, shortens the API production timeline, and eliminates the need for specialized corrosive-resistant reactors.

Commercial Scale-up of Potassium-Competitive Acid Blockers (P-CABs)

This compound is the exact intermediate required for the commercial synthesis of Vonoprazan fumarate. Its robust stability and high-yield reduction profile make it a highly efficient starting point for the final amination and sulfonylation steps, ensuring high API purity and minimizing heavy-metal waste during plant-scale manufacturing[1].

Development of Next-Generation Gastrointestinal Therapeutics

For medicinal chemistry teams exploring novel H+/K+ ATPase inhibitors, this building block provides the critical 2-fluorophenyl-pyrrole pharmacophore. The carbonitrile group serves as a versatile handle for synthesizing diverse amine, amide, or heterocycle-substituted analogs while retaining the essential conformational lock required for target binding [2].

Analytical Reference Standard for Regulatory Compliance

In QA/QC workflows, this compound is utilized as 'Vonoprazan Impurity 48' or 'Impurity H'. Procuring high-purity lots is essential for analytical method validation (AMV), impurity profiling, and generating precise chromatographic data for Abbreviated New Drug Applications (ANDA) or Drug Master Files (DMF) [3].

XLogP3

2.2

Dates

Last modified: 08-15-2023

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